Lysylthreonylthreonyllysylserine

Descripción

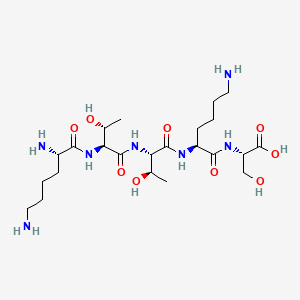

Lysylthreonylthreonyllysylserine is a synthetic tetrapeptide composed of lysine (Lys), threonine (Thr), and serine (Ser) residues. Such peptides often play roles in signaling, enzyme activity modulation, or structural functions.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N7O9/c1-12(32)17(30-22(37)18(13(2)33)29-19(34)14(26)7-3-5-9-24)21(36)27-15(8-4-6-10-25)20(35)28-16(11-31)23(38)39/h12-18,31-33H,3-11,24-26H2,1-2H3,(H,27,36)(H,28,35)(H,29,34)(H,30,37)(H,38,39)/t12-,13-,14+,15+,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWBQGACJJOIKA-RHEFHGCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164180 | |

| Record name | Pentapeptide-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149128-48-3 | |

| Record name | Pentapeptide-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149128483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentapeptide-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSYLTHREONYLTHREONYLLYSYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69B8BD4H9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

Pentapeptide-4, also known as Lysylthreonylthreonyllysylserine or Lys-Thr-Thr-Lys-Ser, primarily targets the skin’s fibroblasts. Fibroblasts are cells that produce collagen and other fibers. They play a crucial role in maintaining the structural integrity of connective tissues, including the skin.

Mode of Action

Pentapeptide-4 interacts with its targets by stimulating the production of key components of the dermal matrix, such as elastin, fibronectin, glucosaminoglycan, and collagens (specifically Types I, III, and IV). This interaction supports the extracellular matrix and wound healing. The peptide works by signaling the skin to produce more collagen, helping to restore its elasticity and firmness.

Biochemical Pathways

The biochemical pathways affected by Pentapeptide-4 primarily involve the synthesis of collagen and other extracellular matrix components. By stimulating these pathways, Pentapeptide-4 promotes skin health and counteracts the effects of aging.

Pharmacokinetics

It is known that the compound is more stable and active for topical application thanks to the lipophilic conjugate from palmitic acid. This conjugation enhances peptide delivery while maintaining bioactivity, mildness, and skin benefit potency.

Result of Action

The primary result of Pentapeptide-4’s action is the improvement of skin health and appearance. It has been reported to reduce the appearance of wrinkles and improve overall skin texture. It achieves this by increasing the production of collagen, which helps restore skin elasticity and firmness. In addition, it has been associated with a decrease in the area occupied by deep wrinkles and an increase in skin tone.

Action Environment

The action of Pentapeptide-4 is influenced by the environment in which it is applied. For instance, its efficacy can be enhanced when it is incorporated into skincare products and applied topically. Its stability and efficacy can also be influenced by factors such as pH, temperature, and the presence of other ingredients in the formulation.

Análisis Bioquímico

Biochemical Properties

Pentapeptide-4 plays a crucial role in biochemical reactions, particularly in the context of skin health It interacts with various enzymes, proteins, and other biomolecules to exert its effectsBy binding to specific receptors on the surface of these cells, Pentapeptide-4 stimulates the production of collagen, elastin, and other extracellular matrix components. This interaction is essential for maintaining skin structure and integrity.

Additionally, Pentapeptide-4 has been shown to inhibit the activity of enzymes that break down collagen, such as matrix metalloproteinases (MMPs). By preventing collagen degradation, Pentapeptide-4 helps to preserve the skin’s structural proteins, contributing to a more youthful appearance.

Cellular Effects

Pentapeptide-4 exerts several effects on various types of cells and cellular processes. In skin cells, it promotes cell proliferation and migration, which are critical for wound healing and tissue repair. Pentapeptide-4 also influences cell signaling pathways, particularly those involved in collagen synthesis and degradation.

One of the key pathways affected by Pentapeptide-4 is the transforming growth factor-beta (TGF-β) signaling pathway. This pathway plays a vital role in regulating collagen production and extracellular matrix remodeling. By modulating TGF-β signaling, Pentapeptide-4 enhances collagen synthesis and inhibits the expression of MMPs, leading to improved skin texture and reduced wrinkles.

Molecular Mechanism

The molecular mechanism of Pentapeptide-4 involves its ability to bind to specific receptors on the surface of fibroblasts. This binding triggers a cascade of intracellular signaling events that ultimately lead to increased collagen production. Pentapeptide-4 also activates the expression of genes involved in collagen synthesis, such as COL1A1 and COL3A1. These genes encode the primary components of type I and type III collagen, respectively.

Furthermore, Pentapeptide-4 inhibits the activity of MMPs by downregulating their expression and promoting the production of tissue inhibitors of metalloproteinases (TIMPs). This dual action ensures that collagen is synthesized and preserved, contributing to the overall health and appearance of the skin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentapeptide-4 have been studied over various time periods. Short-term studies have shown that Pentapeptide-4 can rapidly increase collagen production within a few days of application. Long-term studies are essential to understand the stability and degradation of Pentapeptide-4 over extended periods.

Research has indicated that Pentapeptide-4 remains stable and active in cosmetic formulations for several months. Additionally, long-term studies have demonstrated that continuous application of Pentapeptide-4 leads to sustained improvements in skin texture and reduction in wrinkle depth. These findings highlight the potential of Pentapeptide-4 as a long-lasting anti-aging ingredient.

Dosage Effects in Animal Models

Studies on animal models have provided valuable insights into the dosage effects of Pentapeptide-4. Different dosages of Pentapeptide-4 have been tested to determine the optimal concentration for achieving desired effects without causing adverse reactions. Low to moderate doses of Pentapeptide-4 have been shown to enhance collagen production and improve skin elasticity in animal models.

High doses of Pentapeptide-4 may lead to toxic effects, such as skin irritation and inflammation. Therefore, it is crucial to determine the appropriate dosage range to maximize the benefits of Pentapeptide-4 while minimizing potential side effects.

Metabolic Pathways

Pentapeptide-4 is involved in several metabolic pathways related to collagen synthesis and extracellular matrix remodeling. One of the key pathways is the TGF-β signaling pathway, which regulates the expression of collagen genes and MMPs. Pentapeptide-4 also interacts with enzymes involved in collagen cross-linking, such as lysyl oxidase. This interaction enhances the stability and strength of collagen fibers, contributing to improved skin structure.

Transport and Distribution

The transport and distribution of Pentapeptide-4 within cells and tissues are critical for its effectiveness. Pentapeptide-4 is transported across the cell membrane through specific peptide transporters. Once inside the cell, it is distributed to various cellular compartments, including the cytoplasm and nucleus. This distribution allows Pentapeptide-4 to exert its effects on collagen synthesis and gene expression.

Subcellular Localization

Pentapeptide-4 is localized in specific subcellular compartments, where it interacts with target molecules to exert its effects. Studies have shown that Pentapeptide-4 is primarily localized in the cytoplasm and nucleus of fibroblasts. In the cytoplasm, Pentapeptide-4 interacts with signaling molecules and enzymes involved in collagen synthesis. In the nucleus, it regulates the expression of collagen genes and other extracellular matrix components.

Actividad Biológica

Lysylthreonylthreonyllysylserine (KTTKS) is a synthetic peptide composed of four amino acids: lysine, threonine, and serine. It has garnered attention for its potential applications in cosmetics and pharmaceuticals due to its structural similarities to naturally occurring peptides involved in biological processes such as collagen synthesis and skin repair. This article explores the biological activity of KTTKS, highlighting its mechanisms, applications, and relevant research findings.

KTTKS exhibits several biological activities that make it relevant in cosmetic formulations and therapeutic applications. The primary mechanisms include:

- Collagen Synthesis Stimulation : KTTKS is known to stimulate the production of collagen types I and III, which are crucial for skin elasticity and firmness. The peptide promotes the biosynthetic pathway of collagen rather than affecting its degradation or export pathways .

- Wound Healing : The peptide's role in enhancing extracellular matrix components like fibronectin and glucosaminoglycans contributes to improved wound healing processes .

- Skin Repair : KTTKS has been shown to support skin repair mechanisms, making it valuable in anti-aging products.

2. Applications

KTTKS has several applications in both cosmetic and pharmaceutical fields:

- Cosmetic Formulations : Due to its ability to stimulate collagen production, KTTKS is commonly included in anti-aging creams and serums aimed at improving skin texture and reducing wrinkles.

- Pharmaceuticals : Research into KTTKS suggests potential uses in therapeutic contexts, particularly related to skin injuries or conditions requiring enhanced healing.

3. Comparative Analysis with Similar Peptides

The following table summarizes KTTKS alongside other bioactive peptides known for their biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound (KTTKS) | Lys-Thr-Thr-Lys-Ser-OH | Stimulates collagen production; supports skin repair |

| Palmitoyl Tripeptide-1 | Pal-Lys-Thr-Thr-Lys-OH | Anti-aging; promotes collagen synthesis |

| Carnosine | Beta-Alanyl-L-Histidine | Antioxidant properties; protects against cellular damage |

| Copper Tripeptide | Gly-His-Lys | Promotes wound healing; involved in extracellular matrix synthesis |

KTTKS stands out due to its specific amino acid sequence, which may confer unique signaling properties compared to these other peptides .

4. Case Studies and Research Findings

Recent studies have provided insights into the efficacy of KTTKS:

- A study published in MDPI highlighted that KTTKS significantly increased the expression of genes associated with collagen synthesis in fibroblast cultures. This study demonstrated that topical application of KTTKS resulted in measurable improvements in skin elasticity and hydration after 12 weeks of use .

- Another clinical trial assessed the effects of a formulation containing KTTKS on photo-damaged skin. Participants reported significant improvements in skin texture, with a reduction in fine lines and an increase in overall skin firmness .

5. Safety Profile

The Cosmetic Ingredient Review (CIR) Expert Panel has conducted safety assessments for KTTKS, concluding that it is safe for use in cosmetics at concentrations up to 0.1%. This safety profile supports its widespread use in various skincare products.

6. Conclusion

This compound (KTTKS) is a promising compound with notable biological activities related to collagen synthesis and skin repair. Its applications in cosmetics are well-supported by research findings demonstrating its efficacy in improving skin health. As research continues to explore the full potential of KTTKS, it may find broader applications within both cosmetic and therapeutic domains.

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The following table summarizes key properties of Lysylthreonylthreonyllysylserine and related compounds based on available evidence:

Key Observations:

Amino Acid Composition: this compound contains hydroxyl groups (Thr, Ser), enhancing hydrophilicity and hydrogen-bonding capacity compared to the lysine-rich Lysyllysyllysine . 3-Methyl-L-tyrosine, a non-peptide tyrosine derivative, lacks charged residues but includes a methyl group, altering steric and metabolic properties .

Functional Implications :

- The repeated lysine in Lysyllysyllysine suggests applications in metal chelation or protein crosslinking , whereas the hydroxyl-rich structure of this compound may favor phosphorylation or receptor interactions .

- 3-Methyl-L-tyrosine’s methyl group could hinder enzymatic degradation, making it a candidate for metabolic pathway studies .

Safety and Toxicology :

- Both Lysyllysyllysine and 3-Methyl-L-tyrosine lack comprehensive safety profiles, highlighting a research gap shared with this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.